4-(4-Chlorophenyl)-5-[2-(4-methylphenyl)diazenyl]-2-pyrimidinamine
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Overview
Description
4-(4-Chlorophenyl)-5-[2-(4-methylphenyl)diazenyl]-2-pyrimidinamine is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, a methylphenyl diazenyl group, and a pyrimidinamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-5-[2-(4-methylphenyl)diazenyl]-2-pyrimidinamine typically involves multiple steps, starting with the preparation of the diazenyl intermediate. The process often includes:
Diazotization: The formation of the diazenyl group through the reaction of an aromatic amine with nitrous acid.
Coupling Reaction: The diazonium salt is then coupled with a pyrimidine derivative under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-5-[2-(4-methylphenyl)diazenyl]-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the diazenyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or hydrazines.
Scientific Research Applications
4-(4-Chlorophenyl)-5-[2-(4-methylphenyl)diazenyl]-2-pyrimidinamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-5-[2-(4-methylphenyl)diazenyl]-2-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with DNA/RNA: Modifying genetic material to influence gene expression and cellular functions.
Modulating Receptor Activity: Affecting receptor-mediated signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)diazenyl-N-(2-(dimethylamino)phenyl)-1-hydroxy-2-naphthamide
- 4-Chlorophenyl N-(4-chloro-2-methylphenyl)carbamate
- 2-Methoxyphenyl isocyanate
Uniqueness
4-(4-Chlorophenyl)-5-[2-(4-methylphenyl)diazenyl]-2-pyrimidinamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorophenyl group, a methylphenyl diazenyl group, and a pyrimidinamine core sets it apart from other similar compounds, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)-5-[(4-methylphenyl)diazenyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5/c1-11-2-8-14(9-3-11)22-23-15-10-20-17(19)21-16(15)12-4-6-13(18)7-5-12/h2-10H,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMIMILUAPDKHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=CN=C(N=C2C3=CC=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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